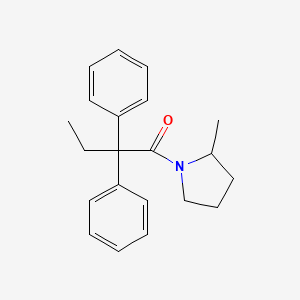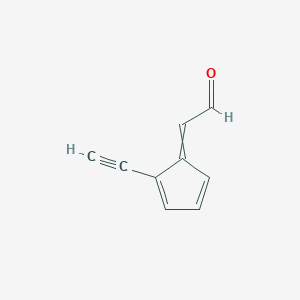
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol is an organic compound with the molecular formula C9H6O It is characterized by the presence of an ethynyl group attached to a cyclopentadienylidene ring, which is further connected to an ethenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol typically involves the reaction of cyclopentadienylidene intermediates with ethynyl-containing reagents under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, which facilitate the formation of the ethynyl-cyclopentadienylidene bond. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 25°C to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Nucleophiles: Halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, ethyl derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ethenol group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Cyclopentadien-1-ylidene)ethyl: Similar structure but lacks the ethynyl group, resulting in different chemical properties and reactivity.
2,4-Cyclopentadien-1-ylidene methanone: Contains a methanone group instead of the ethenol group, leading to different reactivity and applications.
Uniqueness
2-(2-Ethynyl-2,4-cyclopentadien-1-ylidene)ethenol is unique due to the presence of both the ethynyl and ethenol groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research .
Eigenschaften
Molekularformel |
C9H6O |
|---|---|
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
2-(2-ethynylcyclopenta-2,4-dien-1-ylidene)acetaldehyde |
InChI |
InChI=1S/C9H6O/c1-2-8-4-3-5-9(8)6-7-10/h1,3-7H |
InChI-Schlüssel |
KXYFNVDWQRUBKH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=CC1=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


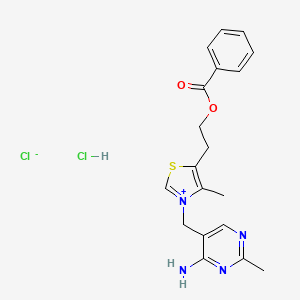
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13825121.png)
![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)
![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)
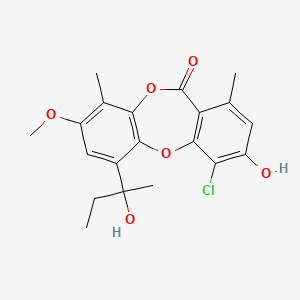

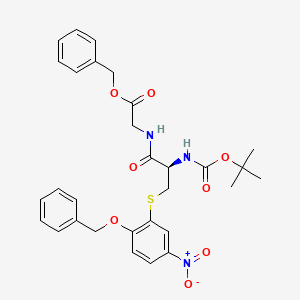




![5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B13825172.png)
